4-Amino-1-benzylpyrrolidin-3-ol
Description
Contextual Significance in Organic Synthesis and Medicinal Chemistry Research
The pyrrolidine (B122466) ring is a core structure in many biologically active compounds, including a class of nootropic drugs known as racetams. uran.ua The presence of amino and hydroxyl groups on the pyrrolidine ring of 4-Amino-1-benzylpyrrolidin-3-ol provides reactive sites for further chemical modifications, allowing for the synthesis of a diverse range of derivatives. The benzyl (B1604629) group, on the other hand, can influence the molecule's lipophilicity and its interaction with biological targets. nih.gov
In medicinal chemistry, derivatives of aminopyrrolidinol have been investigated for their potential as BACE1 inhibitors, which are a target for the treatment of Alzheimer's disease. nih.gov The strategic modification of the this compound scaffold allows for the exploration of structure-activity relationships (SAR), aiming to develop potent and selective inhibitors. nih.gov
Overview of Foundational Research Directions
Academic research on this compound and its analogs has primarily focused on several key areas:
Synthesis of Novel Derivatives: A significant portion of research is dedicated to the synthesis of new molecules based on the this compound framework. uran.uanih.gov This involves modifying the amino and hydroxyl groups, as well as substituting the benzyl group to create a library of compounds for biological screening.
Biological Evaluation: Synthesized derivatives are often subjected to a variety of biological assays to determine their potential therapeutic effects. This includes testing for activities such as BACE1 inhibition and nootropic effects. uran.uanih.gov
Structure-Activity Relationship (SAR) Studies: Researchers systematically alter the structure of the parent compound and evaluate the impact of these changes on its biological activity. nih.gov This helps in identifying the key structural features required for a desired pharmacological effect.
Scope and Methodological Approaches in Scholarly Investigations
The investigation of this compound and its derivatives employs a range of standard and advanced chemical and biological techniques.
Synthesis and Characterization: The synthesis of these compounds often involves multi-step reaction sequences. uran.uaresearchgate.net Common synthetic methods include nucleophilic substitution, reduction of nitriles, and cyclization reactions. nih.govresearchgate.net The purification of the resulting compounds is typically achieved through techniques like column chromatography. The structure and purity of the synthesized molecules are confirmed using various analytical methods, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure. zsmu.edu.ua
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. uran.uazsmu.edu.ua
Elemental Analysis: To confirm the elemental composition of the compound. zsmu.edu.ua
Biological and Computational Studies:
In vitro assays: These are used to assess the biological activity of the compounds in a controlled laboratory setting, such as enzyme inhibition assays. nih.gov
Cell-based assays: These experiments evaluate the effect of the compounds on living cells to understand their cellular permeability and efficacy. nih.gov
Molecular Docking: Computational techniques like molecular docking are used to predict how these molecules might bind to their biological targets, providing insights for rational drug design. uran.uazsmu.edu.ua
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-benzylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-10-7-13(8-11(10)14)6-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANDUPWJZBUGCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Considerations and Isomerism of 4 Amino 1 Benzylpyrrolidin 3 Ol
Stereoisomeric Forms and Chiral Centers
The structure of 4-Amino-1-benzylpyrrolidin-3-ol contains two chiral centers, which are carbon atoms bonded to four different groups. These are located at the 3rd and 4th positions of the pyrrolidine (B122466) ring, where the hydroxyl (-OH) and amino (-NH2) groups are attached, respectively. The presence of two chiral centers means that the compound can exist in a maximum of 2n stereoisomers, where n is the number of chiral centers. In this case, there are 22 = 4 possible stereoisomers.
These stereoisomers are distinguished by the spatial orientation (up or down) of the amino and hydroxyl groups relative to the plane of the pyrrolidine ring. The four stereoisomers are:
(3R,4R)-4-Amino-1-benzylpyrrolidin-3-ol
(3S,4S)-4-Amino-1-benzylpyrrolidin-3-ol
(3R,4S)-4-Amino-1-benzylpyrrolidin-3-ol
(3S,4R)-4-Amino-1-benzylpyrrolidin-3-ol
The prefixes (3R,4R), (3S,4S), (3R,4S), and (3S,4R) refer to the absolute configuration at each chiral center, determined by the Cahn-Ingold-Prelog priority rules. The synthesis of specific stereoisomers, such as the (3S,4S) derivatives, has been a subject of research, particularly in the context of developing inhibitors for enzymes like BACE1 (Beta-secretase 1). nih.gov
Enantiomeric and Diastereomeric Relationships
The four stereoisomers of this compound are related to each other as either enantiomers or diastereomers.
Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. In this case, the enantiomeric pairs are:
(3R,4R) and (3S,4S)
(3R,4S) and (3S,4R)
Enantiomers have identical physical properties (e.g., melting point, boiling point, solubility) in an achiral environment, but they rotate plane-polarized light in equal but opposite directions.
Diastereomers are stereoisomers that are not mirror images of each other. Any stereoisomer in this set is a diastereomer of any other stereoisomer that is not its enantiomer. For example:
(3R,4R) is a diastereomer of (3R,4S) and (3S,4R).
(3S,4S) is a diastereomer of (3R,4S) and (3S,4R).
Diastereomers have different physical properties and can be separated by conventional techniques such as chromatography and crystallization.
The relative orientation of the amino and hydroxyl groups determines whether the isomer is cis or trans. In the cis isomers, the two substituents are on the same side of the pyrrolidine ring, corresponding to the (3R,4S) and (3S,4R) configurations. In the trans isomers, the substituents are on opposite sides, corresponding to the (3R,4R) and (3S,4S) configurations.
Methods for Stereochemical Assignment and Resolution
The separation of the different stereoisomers (resolution) and the determination of their absolute configuration are crucial steps in stereoselective synthesis and for understanding their structure-activity relationships.
Stereochemical Resolution: The separation of enantiomers can be a challenging task due to their identical physical properties. Common methods include:
Chiral Chromatography: This is a powerful technique that uses a chiral stationary phase (CSP) to selectively interact with one enantiomer more strongly than the other, leading to their separation. High-performance liquid chromatography (HPLC) with a chiral column is a widely used method.
Diastereomeric Crystallization: This classic method involves reacting the enantiomeric mixture with a chiral resolving agent to form a mixture of diastereomeric salts. Since diastereomers have different solubilities, they can be separated by fractional crystallization. The resolving agent is then removed to yield the pure enantiomers.
Enzymatic Resolution: Enzymes are chiral and can selectively catalyze a reaction on one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.
Stereochemical Assignment: The absolute configuration of the chiral centers is typically determined by:
X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of its chiral centers, provided that a suitable single crystal can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is not a primary method for determining absolute configuration, it can be used to determine the relative stereochemistry (cis or trans) of the substituents on the pyrrolidine ring by analyzing the coupling constants between the protons at the 3rd and 4th positions.
Chiral Synthesis: The synthesis of a stereoisomer from a starting material of known configuration can be used to infer the stereochemistry of the product, assuming the reaction mechanism and its stereochemical outcome are well-understood. For instance, the synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives has been achieved from starting materials with defined stereochemistry. nih.gov A related compound, (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol, is commercially available and can serve as a chiral precursor for the synthesis of the corresponding amino alcohol. sigmaaldrich.com
Below is a table summarizing the stereoisomers of this compound and their relationships.
| Stereoisomer | Configuration | Relationship to (3R,4R) |
| (3R,4R)-4-Amino-1-benzylpyrrolidin-3-ol | trans | - |
| (3S,4S)-4-Amino-1-benzylpyrrolidin-3-ol | trans | Enantiomer |
| (3R,4S)-4-Amino-1-benzylpyrrolidin-3-ol | cis | Diastereomer |
| (3S,4R)-4-Amino-1-benzylpyrrolidin-3-ol | cis | Diastereomer |
Chemical Reactivity and Derivatization of 4 Amino 1 Benzylpyrrolidin 3 Ol
Reactions at the Amino Functionality
The primary amino group in 4-Amino-1-benzylpyrrolidin-3-ol is a key site for various derivatization reactions, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.
The nucleophilic primary amino group readily undergoes acylation with acylating agents like acid chlorides, anhydrides, and carboxylic acids (often activated with coupling agents) to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. These reactions are fundamental in modifying the electronic and steric properties of the amino group, often serving as a protection strategy or to introduce specific functionalities.
For instance, the reaction with an acyl chloride would typically proceed in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) in the presence of a base such as triethylamine (B128534) to neutralize the hydrochloric acid byproduct. Sulfonylation reactions follow a similar protocol, using reagents like p-toluenesulfonyl chloride or methanesulfonyl chloride.
Table 1: Examples of Acylation and Sulfonylation Reactions
| Reagent | Product Type | Typical Conditions |
| Acetyl chloride | N-acetyl derivative | Triethylamine, Dichloromethane, 0 °C to rt |
| Benzoyl chloride | N-benzoyl derivative | Pyridine (B92270), 0 °C to rt |
| Acetic anhydride | N-acetyl derivative | Pyridine or DMAP (catalyst), rt |
| Methanesulfonyl chloride | N-methanesulfonyl derivative | Triethylamine, Dichloromethane, 0 °C to rt |
| p-Toluenesulfonyl chloride | N-tosyl derivative | Pyridine, 0 °C to rt |
The primary amino group can be alkylated using various alkylating agents, such as alkyl halides or through reductive amination. Direct alkylation can sometimes lead to overalkylation, yielding a mixture of secondary and tertiary amines.
Reductive amination, a more controlled method, involves the initial condensation of the amino group with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride. This method is highly effective for synthesizing secondary amines. For example, reaction with a simple aldehyde followed by reduction will introduce a new alkyl group onto the primary nitrogen.
The primary amino group of this compound can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). bldpharm.com This reaction is typically reversible and is often carried out by heating the reactants together in a solvent that allows for the removal of water, thereby driving the equilibrium towards the product. The resulting imine can be a stable final product or an intermediate that can be further transformed, for instance, through reduction to an amine (as in reductive amination) or by reaction with other nucleophiles. The reaction of α-amino acid phenylhydrazides with carbonyl compounds to form imidazolidin-4-one (B167674) derivatives demonstrates the general reactivity of amino groups with carbonyls. researchgate.net Similarly, the condensation of ortho-aminophenols with ninhydrin (B49086) highlights the reaction between amino groups and carbonyls to form complex heterocyclic systems. researchgate.net
Transformations Involving the Hydroxyl Group
The secondary hydroxyl group on the pyrrolidine (B122466) ring is another key site for functionalization, although its reactivity can be influenced by the neighboring amino group. nih.gov Selective transformation of the hydroxyl group in the presence of an amine can be challenging but is achievable with appropriate reagents and conditions. nih.gov
The hydroxyl group can be converted into an ester through reaction with carboxylic acids, acid chlorides, or anhydrides. Esterification often requires a catalyst, such as a strong acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), especially when using a carboxylic acid. When using more reactive acid chlorides or anhydrides, a base like pyridine or triethylamine is typically added to scavenge the acidic byproduct.
Etherification, the conversion of the hydroxyl group to an ether, can be accomplished via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
Table 2: Examples of Hydroxyl Group Transformations
The secondary hydroxyl group of this compound can be oxidized to the corresponding ketone, 4-amino-1-benzylpyrrolidin-3-one. A variety of oxidizing agents can be employed for this transformation. Mild conditions are often preferred to avoid over-oxidation or side reactions involving the amino group. Reagents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation (using oxalyl chloride, DMSO, and a hindered base), or Dess-Martin periodinane are commonly used for the oxidation of secondary alcohols to ketones. A chemoselective oxidation method using copper(I) iodide, TEMPO, and DMAP under an oxygen atmosphere has been shown to be effective for converting amino alcohols to the corresponding aldehydes or ketones under mild conditions. d-nb.info
This transformation is significant as it introduces a carbonyl group, which can then serve as a handle for further synthetic manipulations, such as reductive amination, Wittig reactions, or aldol (B89426) condensations, thereby expanding the synthetic utility of the this compound scaffold.
Dehydration Processes
The presence of a hydroxyl group at the C-3 position allows for dehydration reactions, although the outcomes can be complex. Typically, the acid-catalyzed dehydration of a 3-hydroxypyrrolidine would be expected to yield a pyrroline. However, in a unique transformation, related secondary pyrrolidin-2-ols have been shown to undergo a formal 1,1-dehydration. This process does not lead to an alkene but rather to the formation of a cyclic (alkyl)(amino)carbene (CAAC) nih.gov. This reaction proceeds via the release of a water molecule, demonstrating that secondary alcohols on a pyrrolidine ring can serve as precursors to carbenes, which can then be trapped by transition metals or other reagents nih.gov. While this specific 1,1-dehydration starts from a pyrrolidin-2-ol, it highlights an alternative dehydration pathway for hydroxylated pyrrolidines beyond simple elimination.
| Starting Material | Reagents | Product Type | Reference |
| Pyrrolidin-2-ol | Heat, Copper(I) salts or Sulfur | Cyclic (Alkyl)(Amino)Carbene (CAAC) | nih.gov |
This table illustrates a novel dehydration pathway observed in related pyrrolidinol systems.
Reactivity of the Pyrrolidine Core
The pyrrolidine ring, while generally stable, can undergo reactions that alter its fundamental structure, such as ring-opening and ring-expansion, or that introduce new functionalities at its carbon atoms.
Ring-expansion of the pyrrolidine core offers a pathway to valuable piperidine (B6355638) structures. A common strategy involves the functionalization of a substituent to facilitate an intramolecular rearrangement. For instance, a related compound, 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine, can be converted into a 3-substituted 1-benzylpiperidine. The reaction proceeds by activating the hydroxymethyl group as a mesylate leaving group, which is then displaced by a nucleophile in a process that drives the expansion of the five-membered ring to a six-membered one. This methodology has been successfully applied to synthesize various optically active piperidine derivatives.
Another potential, though less direct, pathway for ring transformation involves ring-opening. Under certain conditions, cleavage of one of the C-N or C-C bonds of the pyrrolidine ring could occur, leading to linear intermediates that may subsequently be cyclized to form different heterocyclic or acyclic structures. The specific conditions for such a reaction with this compound are not widely documented but represent a plausible synthetic route based on general pyrrolidine chemistry.
| Precursor Structure | Transformation | Resulting Structure | Key Feature |
| 1-Benzyl-2-(hydroxymethyl)pyrrolidine derivative | Mesylation and nucleophilic attack | 3-Substituted Piperidine | Ring expansion from 5- to 6-membered ring |
This table outlines a representative ring-expansion strategy starting from a functionalized pyrrolidine.
Beyond reactions at the existing amino and hydroxyl groups, the carbon atoms of the pyrrolidine ring can also be functionalized. This can be achieved through various synthetic strategies, often involving the creation of an intermediate that directs substitution to a specific position. For example, the synthesis of 1,3,4-trisubstituted pyrrolidines has been accomplished via 1,3-dipolar cycloaddition reactions of N-benzylazomethine ylides with appropriate dipolarophiles rsc.org. This approach builds the pyrrolidine ring with the desired substitution pattern already in place.
For a pre-formed ring like in this compound, functionalization of the ring carbons would likely proceed via activation of an adjacent group or by directing-group-assisted C-H activation. While specific examples for the title compound are not prevalent, the synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives for applications such as BACE1 inhibitors demonstrates that the core amino alcohol structure is readily derivatized to explore structure-activity relationships nih.gov. These derivatizations primarily occur at the amino and hydroxyl groups but underscore the pyrrolidine scaffold's role as a platform for building complex molecules nih.gov.
Regioselectivity and Stereoselectivity in Derivatization
The presence of multiple reactive sites and stereocenters in this compound makes regioselectivity and stereoselectivity critical considerations in its derivatization. The inherent trans or cis relationship between the amino and hydroxyl groups profoundly influences the three-dimensional shape of the molecule and the accessibility of its reactive sites.
The synthesis of derivatives often requires careful control of reaction conditions to ensure that reactions occur at the desired functional group. For example, protection of the amino group allows for selective reactions at the hydroxyl group, and vice-versa.
Stereoselectivity is paramount when synthesizing enantiomerically pure derivatives. An enantiospecific synthesis of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine from a chiral cyclic sulfamate (B1201201) highlights a sophisticated approach to controlling stereochemistry acs.org. In this process, the stereochemistry of the final product is dictated by the configuration of the starting material and the stereospecificity of the reactions employed acs.org. Such methods are crucial for preparing specific stereoisomers, as different isomers can exhibit vastly different biological activities. The inherent chirality of this compound makes it an attractive starting point for the synthesis of chiral ligands and pharmacologically active molecules, where specific stereoisomers are often required.
| Reaction Type | Key Aspect | Example Outcome | Significance |
| Nucleophilic Substitution | Stereospecific conversion | (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine | Access to single, enantiomerically pure isomers acs.org |
| Derivatization of Amino Alcohol | Structure-Activity Relationship (SAR) studies | BACE1 Inhibitors with varied substituents | Optimization of biological activity nih.gov |
| 1,3-Dipolar Cycloaddition | Controlled construction of the ring | trans-1,3,4-trisubstituted pyrrolidines | Installation of desired substituents with defined stereochemistry rsc.org |
This table summarizes key selective derivatization strategies relevant to the 4-amino-3-hydroxypyrrolidine scaffold.
Advanced Spectroscopic and Computational Characterization Techniques for 4 Amino 1 Benzylpyrrolidin 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. embl-hamburg.de For a molecule such as 4-Amino-1-benzylpyrrolidin-3-ol, with multiple chiral centers and distinct proton and carbon environments, advanced NMR techniques are essential for unambiguous structural assignment.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for establishing the molecular framework by correlating nuclear spins through bonds or space. researchgate.netsdsu.edu
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically over two or three bonds. For this compound, COSY spectra would reveal the connectivity within the pyrrolidine (B122466) ring, for instance, by showing correlations between the protons at C3, C4, and the two protons at C2 and C5. sdsu.eduyoutube.com
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with their directly attached carbon atoms. sdsu.educolumbia.edu This is a highly sensitive method for assigning carbon signals based on their known proton assignments. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful technique for identifying longer-range connections (typically 2-3 bonds) between protons and carbons. sdsu.educolumbia.edu This is particularly useful for piecing together different fragments of the molecule. For example, in this compound, HMBC would show correlations from the benzylic protons to the carbons of the phenyl group and to C2 and C5 of the pyrrolidine ring, confirming the position of the benzyl (B1604629) group.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space interactions between protons that are in close proximity, providing critical information about the molecule's three-dimensional structure and stereochemistry. researchgate.net For instance, NOESY could help determine the relative stereochemistry of the substituents at C3 and C4 by observing the spatial relationships between their respective protons.
A hypothetical table of expected 2D NMR correlations for this compound is presented below to illustrate the application of these techniques.
| Proton (¹H) Position | COSY Correlations (with ¹H at) | HSQC Correlation (with ¹³C at) | HMBC Correlations (with ¹³C at) |
| H on C3 | H on C4, H on C2 | C3 | C2, C4, C5 |
| H on C4 | H on C3, H on C5 | C4 | C2, C3, C5 |
| H on Benzyl CH₂ | Phenyl Protons | Benzyl CH₂ | Phenyl C1, C2/C6, Pyrrolidine C2, C5 |
| Phenyl Protons | Other Phenyl Protons | Respective Phenyl Carbons | Other Phenyl Carbons, Benzyl CH₂ |
Chiral NMR Shift Reagents for Enantiomeric Excess Determination
Since this compound is a chiral molecule, it can exist as a mixture of enantiomers. Determining the enantiomeric excess (ee) is often crucial. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), provides a powerful method for this analysis. nih.govlibretexts.org
Chiral shift reagents, often lanthanide-based complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III)), can form diastereomeric complexes with the enantiomers of a chiral analyte. libretexts.org These transient diastereomeric complexes have different magnetic properties, leading to separate signals for the corresponding protons of each enantiomer in the ¹H NMR spectrum. The enantiomeric excess can then be determined by integrating the signals of the separated peaks. nih.gov This method is often more direct and requires less sample than chromatographic techniques. nih.gov
Mass Spectrometry (MS) Applications in Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique that provides information about a molecule's mass and, by extension, its elemental composition and structure. libretexts.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This precision allows for the determination of the elemental formula of this compound. By comparing the experimentally measured exact mass to the calculated masses of potential formulas, the correct molecular formula can be confirmed, which is a critical step in structure elucidation.
| Property | Value |
| Molecular Formula | C₁₁H₁₆N₂O |
| Exact Mass (Calculated) | 192.1263 g/mol |
| Expected [M+H]⁺ in HRMS | 193.1335 |
Tandem Mass Spectrometry for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is used to obtain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govnih.gov For this compound, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the proposed structure. uni-saarland.de
Key expected fragmentations would include:
Loss of the benzyl group: A prominent fragmentation pathway would be the cleavage of the bond between the benzyl group and the pyrrolidine nitrogen, resulting in a characteristic loss of 91 Da (C₇H₇).
Cleavage of the pyrrolidine ring: Fragmentation of the pyrrolidine ring itself can lead to various smaller ions, providing further evidence for the core structure.
Loss of water or ammonia: Neutral losses corresponding to the hydroxyl and amino functional groups are also anticipated.
Analyzing these fragmentation pathways allows for the confirmation of the connectivity and the presence of key functional groups within the molecule.
X-ray Crystallography for Solid-State Structural and Conformational Analysis
While NMR provides structural information in solution, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique requires a single, high-quality crystal of the compound.
The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov This pattern is used to calculate an electron density map, from which the positions of individual atoms can be determined with high precision. nih.govnih.gov For this compound, a successful X-ray crystallographic analysis would unambiguously determine:
The exact bond lengths and angles.
The conformation of the five-membered pyrrolidine ring (e.g., envelope or twist conformation).
The relative stereochemistry of the amino and hydroxyl groups at positions C4 and C3, respectively.
If a chiral resolution was performed prior to crystallization, the absolute stereochemistry could also be determined.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amino and hydroxyl groups.
Although obtaining suitable crystals can be a challenge, the structural detail provided by X-ray crystallography is unparalleled. researchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, these spectra would reveal distinct peaks corresponding to the O-H group of the alcohol, the N-H bonds of the primary amine, the C-N bonds of the pyrrolidine ring and amine, the C-O bond of the alcohol, and the various C-H and C-C bonds within the benzyl and pyrrolidin structures.
In a typical analysis, the Fourier Transform Infrared (FT-IR) and FT-Raman spectra are recorded experimentally. nih.gov These experimental wavenumbers are then compared with theoretical values obtained from quantum chemical calculations, such as Density Functional Theory (DFT), to achieve a precise assignment of the vibrational modes. nih.gov The theoretical calculations are often scaled to correct for anharmonicity and limitations of the computational method, leading to excellent agreement with experimental data. nih.gov
Key vibrational modes expected for this compound include:
O-H Stretching: A broad and strong absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl group, often involved in hydrogen bonding. mdpi.com
N-H Stretching: The primary amine group (NH₂) typically shows two bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.
C-H Stretching: Aromatic C-H stretching from the benzyl group appears above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring is observed just below 3000 cm⁻¹. researchgate.net
N-H Bending: This vibration for the primary amine is expected around 1590-1650 cm⁻¹.
C-O Stretching: The alcohol C-O stretching vibration typically gives a strong IR absorption in the 1050-1260 cm⁻¹ range.
A detailed interpretation of these spectra allows for the unambiguous confirmation of the compound's functional group composition.
Table 1: Expected Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| O-H Stretch | Alcohol | 3200 - 3600 |
| N-H Asymmetric Stretch | Primary Amine | 3400 - 3500 |
| N-H Symmetric Stretch | Primary Amine | 3300 - 3400 |
| C-H Aromatic Stretch | Benzyl Ring | 3000 - 3100 |
| C-H Aliphatic Stretch | Pyrrolidine Ring | 2850 - 2960 |
| N-H Bend (Scissoring) | Primary Amine | 1590 - 1650 |
Theoretical and Computational Chemistry for Spectroscopic Prediction and Conformational Studies
Computational chemistry serves as a powerful complement to experimental analysis, providing deep insights into molecular structure, properties, and behavior that can be difficult to probe otherwise.
Density Functional Theory (DFT) for Electronic Structure
Density Functional Theory (DFT) is a leading computational method used to investigate the electronic structure of molecules. environmentaljournals.org By approximating the electron density, DFT calculations can accurately predict a molecule's geometry, energy, and other properties. For this compound, calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). nih.govmdpi.com
This approach yields an optimized molecular geometry corresponding to the lowest energy state. Furthermore, DFT is used to calculate harmonic vibrational frequencies. nih.gov While theoretical frequencies are often slightly higher than experimental ones, a scaling factor can be applied to achieve high accuracy, aiding in the definitive assignment of IR and Raman spectra. nih.gov
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT provides a static, minimum-energy structure, Molecular Dynamics (MD) simulations are employed to explore the conformational space and dynamic behavior of a molecule over time. Given the flexibility of the pyrrolidine ring and the benzyl group in this compound, the molecule can adopt numerous conformations.
MD simulations model the movements of atoms by solving Newton's equations of motion, providing a trajectory of the molecule's positions and velocities. This allows for the exploration of different energy minima and the transition states between them, offering a more realistic picture of the molecule's behavior in a solution or biological environment.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). theswissbay.ch The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and optical properties. ijnc.ir
HOMO: For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the nitrogen atom of the amine group and the oxygen atom of the hydroxyl group.
LUMO: The LUMO is likely to be distributed over the electron-deficient benzyl ring.
Energy Gap (ΔE): A small HOMO-LUMO gap indicates that the molecule requires less energy to be excited, suggesting higher chemical reactivity and polarizability. DFT calculations are the primary tool for determining the energies and spatial distributions of these orbitals.
Table 2: Conceptual Frontier Molecular Orbital Properties for this compound
| Orbital | Description | Expected Location | Implication |
|---|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Amine and Hydroxyl Groups | Region of electrophilic attack; electron-donating ability. |
| LUMO | Lowest Unoccupied Molecular Orbital | Benzyl Ring | Region of nucleophilic attack; electron-accepting ability. |
Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into intuitive Lewis-like structures of bonds and lone pairs. wikipedia.orgwisc.edu This method is used to analyze charge distribution (natural atomic charges) and stabilizing interactions arising from electron delocalization. q-chem.com
A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing effects caused by the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) anti-bonding orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2). ijnc.ir Larger E(2) values indicate stronger interactions and greater molecular stability. For this compound, significant interactions would be expected, such as the delocalization of lone pair electrons from the oxygen and nitrogen atoms into neighboring anti-bonding orbitals.
Table 3: Illustrative NBO Analysis of Key Stabilizing Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP (1) N | σ* (C-C) | High | Lone pair delocalization from Nitrogen into an adjacent C-C anti-bonding orbital, stabilizing the ring. |
| LP (2) O | σ* (C-H) | Moderate | Lone pair delocalization from Oxygen into an adjacent C-H anti-bonding orbital. |
| σ (C-H) | σ* (C-N) | Low-Moderate | Delocalization from a C-H bond into an adjacent C-N anti-bonding orbital. |
| π (C=C)Benzyl | π* (C=C)Benzyl | High | Intramolecular charge transfer within the aromatic ring, contributing to its stability. |
Note: E(2) values are illustrative and would be quantified by a specific DFT/NBO calculation.
Applications of 4 Amino 1 Benzylpyrrolidin 3 Ol in Advanced Chemical Research
Role as a Chiral Building Block in Asymmetric Synthesis
Asymmetric synthesis aims to create specific stereoisomers of a chiral molecule, a critical consideration in fields like pharmacology where different enantiomers or diastereomers can have vastly different biological activities. 4-Amino-1-benzylpyrrolidin-3-ol, with its well-defined stereocenters, serves as an excellent starting point for the synthesis of other stereoisomerically pure compounds.
Synthesis of Stereoisomerically Pure Compounds
The inherent chirality of this compound allows it to be used as a chiral scaffold. By strategically modifying its functional groups—the amino and hydroxyl groups—chemists can build larger, more complex molecules while maintaining stereochemical control. This approach is fundamental to the "chiral pool" strategy, where readily available chiral molecules are used as starting materials. For instance, the synthesis of enantiomerically pure trans-4-aminopiperidin-3-ols has been achieved using a related chiral epoxide, demonstrating the utility of such scaffolds in producing specific stereoisomers. researchgate.net The synthesis of enantiopure aminohydroxylated piperidine (B6355638) derivatives is particularly significant due to the dependence of a molecule's biological activity on its absolute configuration. researchgate.net
Ligands for Asymmetric Catalysis
In asymmetric catalysis, small amounts of a chiral catalyst are used to produce large quantities of a chiral product. The ligands that coordinate to a metal center are often the source of chirality in these catalysts. The amino and hydroxyl groups of this compound are ideal for modification to create bidentate or polydentate ligands. These ligands can then coordinate to transition metals like rhodium, ruthenium, or palladium to form catalysts for a variety of asymmetric transformations, including hydrogenations, C-C bond formations, and oxidations. The rigid pyrrolidine (B122466) ring helps to create a well-defined chiral environment around the metal center, which is crucial for achieving high levels of enantioselectivity.
Intermediacy in the Synthesis of Complex Organic Molecules
Beyond its direct use as a chiral building block, this compound often serves as a key intermediate in multi-step synthetic sequences. Its functional groups provide convenient handles for further chemical transformations, allowing for the construction of elaborate molecular architectures.
Precursors to Natural Products and Analogs
Many natural products, particularly alkaloids and iminosugars, contain nitrogen-containing heterocyclic rings similar to the pyrrolidine core of this compound. This structural similarity makes it an ideal precursor for the synthesis of these biologically active compounds and their analogs. For example, aminohydroxylated piperidine alkaloids and their synthetic analogs have garnered significant attention for their ability to mimic sugars and selectively inhibit enzymes like glycosidases. researchgate.net The synthesis of analogs of natural products is a key strategy in drug discovery, allowing for the optimization of biological activity and pharmacokinetic properties. mdpi.com The use of chiral pool α-amino acids as templates is a powerful method for the total synthesis of structurally diverse natural products. mdpi.com
Table 1: Examples of Natural Product Analogs Derived from Chiral Amines
| Natural Product Class | Example of Analog | Synthetic Utility of Chiral Amine |
| Piperidine Alkaloids | Aminohydroxylated piperidine derivatives | Provides the chiral core for mimicking sugar structures. researchgate.net |
| Iminosugars | Aminodihydroxypiperidine | Serves as a precursor to the nitrogen-containing ring. researchgate.net |
Synthetic Pathways to Advanced Pharmaceutical Intermediates
Table 2: Pharmaceutical Intermediates Synthesized Using Pyrrolidine Scaffolds
| Target Molecule Class | Key Synthetic Step | Significance |
| nNOS Inhibitors | Improved synthesis of chiral pyrrolidine core | Enables expanded SAR studies for drug development. nih.gov |
| Muscarinic Receptor Antagonists | Synthesis of substituted 4-amino-1-benzylpiperidine (B41602) compounds | Provides potent and selective inhibitors of M2 receptors. google.com |
Applications in Materials Science and Supramolecular Chemistry
While the primary applications of this compound have been in organic synthesis, its unique structural and functional features are also finding utility in materials science and supramolecular chemistry. The ability of the amino and hydroxyl groups to participate in hydrogen bonding makes this molecule a candidate for the construction of self-assembling systems and supramolecular polymers. The benzyl (B1604629) group can engage in π-π stacking interactions, further directing the assembly of molecules into well-ordered, functional materials. Although this area is less explored, the principles of molecular recognition and self-assembly that govern its use in synthesis are equally applicable to the design of new materials with tailored properties. For example, enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols are noted as convenient precursors for creating synthetic aminohydroxylated piperidine alkaloid analogs with desired biological activities. researchgate.net
Components of Chiral Polymers or Frameworks
The chiral nature of this compound makes it an attractive monomer or building block for the synthesis of chiral polymers and frameworks. These materials are of significant interest due to their potential applications in enantioselective separations, asymmetric catalysis, and chiral recognition.
The synthesis of polymers with chiral backbones can be achieved through the polymerization of monomers like this compound. For instance, the ring-opening polymerization of related chiral lactones, prepared from precursors with similar stereochemical arrangements, can yield highly isotactic polymers. nih.gov The resulting polymers possess a regular, repeating chiral structure that can impart unique properties to the material.
While direct polymerization of this compound itself is not extensively documented, its structural motifs are incorporated into larger, complex molecules that can then be polymerized. The synthesis of such polymers often involves multi-step processes where the chiral integrity of the initial building block is crucial for the final properties of the polymer.
| Polymer Type | Monomer/Building Block | Key Feature | Potential Application |
| Isotactic Polyesters | Chiral lactones (related to this compound) | High degree of stereoregularity | Chiral stationary phases |
Host-Guest Chemistry Investigations
Host-guest chemistry explores the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule. The functional groups and three-dimensional structure of this compound make it a candidate for investigations in this field, either as a guest molecule or as a component of a larger host system.
The amino and hydroxyl groups of this compound can participate in hydrogen bonding interactions, which are fundamental to the formation of many host-guest complexes. The benzyl group can engage in hydrophobic and π-stacking interactions. This combination of functionalities allows for multiple points of interaction with a potential host molecule.
In the context of larger supramolecular assemblies, building blocks with similar amino alcohol functionalities have been used to create oligomers that can self-assemble into well-defined structures. nih.gov These oligomers can then act as hosts for various guest molecules, with the binding properties being tunable by modifying the structure of the building blocks. nih.gov
| Interaction Type | Functional Group | Role in Host-Guest Chemistry |
| Hydrogen Bonding | Amino (-NH2), Hydroxyl (-OH) | Key for binding polar guests or within host structures |
| Hydrophobic/π-stacking | Benzyl Group | Interaction with non-polar guests or aromatic moieties |
Probes for Biochemical Research (in vitro, non-human systems)
The structural features of this compound have also led to its use and the use of its derivatives as probes in biochemical research, particularly in in vitro studies involving non-human systems. These applications leverage the molecule's ability to interact with biological macromolecules like enzymes and receptors.
Enzyme Substrates or Inhibitors in Model Biochemical Assays
Derivatives of this compound have been investigated as potential enzyme inhibitors in various biochemical assays. nih.gov The pyrrolidine scaffold is a common motif in many biologically active compounds and can serve as a starting point for the design of molecules that target specific enzyme active sites.
For example, a study focused on the synthesis and evaluation of (3S,4S)-4-aminopyrrolidine-3-ol derivatives as inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), an enzyme implicated in Alzheimer's disease. nih.gov While this particular study focused on derivatives, it highlights the utility of the core 4-aminopyrrolidin-3-ol (B1609724) structure as a scaffold for developing potent and selective enzyme inhibitors. The inhibitory activity of these compounds is typically assessed through in vitro assays that measure the enzyme's activity in the presence of the potential inhibitor.
| Enzyme Target | Derivative Type | Inhibitory Activity (IC50) | Reference |
| BACE1 | (3S,4S)-4-aminopyrrolidine-3-ol derivatives | Varies by derivative (e.g., 0.05 µM for compound 7c) | nih.gov |
In another study, analogues of 1-benzylpyrrolidin-3-ol were synthesized and evaluated for their ability to interact with caspase-3, a key enzyme in apoptosis. monash.edu Molecular docking and dynamic simulation studies were used to investigate the binding modes of these compounds to the enzyme's active site. monash.edu
Ligands for Receptor Binding Studies in Non-Mammalian Systems (e.g., molecular docking with non-human targets)
The ability of this compound and its analogues to interact with specific receptors has been explored, often using computational methods like molecular docking. These studies can predict the binding affinity and mode of interaction between a ligand and a receptor, providing insights for the design of new bioactive molecules.
Derivatives of N-[(3S)-1-benzylpyrrolidin-3-yl]benzamides have been found to bind with high affinity to human dopamine (B1211576) D4 and 5-HT2A receptors. ebi.ac.uk While these are human receptors, the principles of ligand design and the methodologies used, such as molecular modeling and binding assays, are applicable to studies involving non-human targets as well. Such studies are crucial in the early stages of drug discovery and for understanding the fundamental principles of molecular recognition.
Molecular docking studies have also been employed to investigate the interaction of 1-benzylpyrrolidin-3-ol analogues with proteins like bovine serum albumin (BSA), which serves as a model transport protein. monash.edu These in silico and in vitro biophysical methods help to quantify the binding affinity and understand the stability of the ligand-protein complex. monash.edu
| Research Area | Methodology | Target | Key Finding | Reference |
| Ligand-Receptor Binding | Molecular Docking, Binding Assays | Dopamine D4 and 5-HT2A Receptors | High binding affinity of N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides | ebi.ac.uk |
| Ligand-Protein Interaction | Molecular Docking, MD Simulations, Biophysical Methods | Bovine Serum Albumin (BSA) | Characterization of binding stability and interaction with a model transport protein | monash.edu |
Mechanistic and Theoretical Investigations of 4 Amino 1 Benzylpyrrolidin 3 Ol Reactivity
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become indispensable for elucidating complex reaction mechanisms at the molecular level. For a molecule like 4-Amino-1-benzylpyrrolidin-3-ol, these methods can map out the entire energy landscape of a potential reaction, identifying intermediates, transition states, and products. This allows chemists to understand reaction feasibility, predict product distributions, and design more efficient synthetic routes.
While specific DFT studies on the reactivity of this compound are not prevalent in published literature, the principles can be understood from studies on related pyrrolidine (B122466) and amino alcohol systems. For instance, computational elucidation of the synthesis of pyrrolidinedione derivatives has demonstrated the power of DFT to model multi-step reactions, including Michael additions and subsequent cyclizations to form the pyrrolidine ring. rsc.org Such studies calculate the energies of all proposed species along the reaction coordinate to determine the most likely pathway.
Common reactions involving this compound would include nucleophilic attack by its amino or hydroxyl groups. A DFT study of a related reaction, the copper-catalyzed N-alkylation of amino derivatives with alcohols, reveals a detailed catalytic cycle involving alcohol oxidation to an aldehyde, condensation with the amine to form an imine, and subsequent reduction. acs.org This highlights how computational methods can dissect even catalyst-dependent, multi-step transformations, providing a step-by-step understanding that is often inaccessible through experimental means alone. acs.org
Furthermore, DFT calculations have been used to unveil the stereospecific mechanism of pyrrolidine ring contraction to form cyclobutanes, proceeding through a 1,4-biradical intermediate. acs.org These high-level calculations can rationalize subtle stereochemical outcomes by comparing the energy barriers of competing pathways, such as radical rotation versus ring closure. acs.org Similarly, for this compound, DFT could be employed to predict the stereochemical course of its reactions.
The general workflow for these investigations involves:
Structural Optimization: Calculating the lowest-energy geometry for all reactants, intermediates, and products.
Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants to products.
Frequency Calculation: Confirming the nature of stationary points (as minima or transition states) and obtaining thermodynamic data like Gibbs free energy.
Reaction Pathway Following: Tracing the intrinsic reaction coordinate (IRC) to ensure the transition state connects the intended reactant and product.
By applying these techniques, a comprehensive picture of potential reactions, such as acylation of the amino group, etherification of the hydroxyl group, or more complex cyclizations, could be developed for this compound.
Transition State Analysis and Energy Profiles
A cornerstone of mechanistic elucidation is the analysis of transition states (TS) and the construction of reaction energy profiles. The transition state is the highest energy point along the lowest energy path from reactant to product, and its structure and energy determine the reaction's activation barrier and, consequently, its rate.
Computational methods like DFT allow for the precise location of these fleeting structures and the calculation of their energies. The difference in energy between the reactants and the transition state is the activation energy (ΔG‡). A lower activation energy implies a faster reaction.
For example, in a study on the formation of a pyrrolidine ring, DFT calculations showed that the cyclization step had a very low activation barrier of only 11.9 kJ/mol once a key carbonyl group was protonated, indicating a very facile reaction under acidic conditions. rsc.org In contrast, a preceding tautomerization step was found to have a high barrier of 178.4 kJ/mol, identifying it as a potential rate-limiting step. rsc.org
An energy profile diagram visually represents the energy of the system as it progresses from reactants to products. It plots the relative Gibbs free energy against the reaction coordinate, showing all intermediates and transition states.
Table 1: Illustrative Energy Profile Data for a Hypothetical Two-Step Reaction
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | Starting Materials | 0.0 |
| TS1 | First Transition State | +20.5 |
| Intermediate | Stable Intermediate Species | -5.2 |
| TS2 | Second Transition State | +15.3 |
| Products | Final Products | -15.0 |
This is a hypothetical table for illustrative purposes.
From such a profile, one can determine:
Thermodynamic Control: The final product (-15.0 kcal/mol) is thermodynamically more stable than the reactant (0.0 kcal/mol), so the reaction is exergonic.
Intermediate Stability: The intermediate is a stable, observable species as it lies in an energy well.
In the context of this compound, transition state analysis could be used to compare the reactivity of the 4-amino group versus the 3-hydroxyl group. By calculating the activation energies for, say, acylation at both the nitrogen and oxygen atoms, one could predict the regioselectivity of the reaction under various conditions. DFT studies on the intramolecular C-H amination to form pyrrolidines have successfully used transition state analysis to explain how enzymes control selectivity. acs.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies for Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a series of compounds with a specific property, such as biological activity or chemical reactivity. researchgate.net While traditionally used in drug design, QSAR is increasingly applied to predict chemical reactivity, offering a way to estimate reaction rates or equilibrium constants without performing experiments. wseas.com
For chemical reactivity, a QSAR model is an equation of the form:
Reactivity = f(Descriptor₁, Descriptor₂, ... Descriptorₙ)
Where the "Reactivity" could be the logarithm of a rate constant (log k) or a related parameter, and the "Descriptors" are numerical representations of the molecule's structural, electronic, or physicochemical properties.
Recent advances have combined machine learning with quantum chemical descriptors to build powerful predictive models for reactivity. nih.govnih.gov A key application is the prediction of nucleophilicity, a central aspect of the reactivity of this compound. A recent study developed QSAR models to predict the nucleophilicity index (N_Nu) for a vast number of amines using machine learning trained on DFT-calculated data. acs.org
To develop a QSAR model for the reactivity of derivatives of this compound, one would first synthesize a library of related compounds, for instance, by varying the substituents on the benzyl (B1604629) ring. The rate of a specific reaction (e.g., N-alkylation) would be measured for each compound. Then, a wide range of molecular descriptors would be calculated for each structure.
Table 2: Examples of Descriptors for a Reactivity QSAR Model
| Descriptor Class | Specific Descriptor Example | Information Encoded |
| Electronic | HOMO Energy | Electron-donating ability (nucleophilicity) |
| LUMO Energy | Electron-accepting ability (electrophilicity) | |
| Mulliken Atomic Charges | Distribution of charge, identifying reactive sites | |
| Nucleophilicity Index (N) | Quantitative measure of nucleophilic power nih.gov | |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |
| Verloop Sterimol Parameters | Shape and size of substituents | |
| Topological | Wiener Index | Molecular branching and compactness |
| Kier & Hall Connectivity Indices | Atom connectivity and structure | |
| Hydrophobic | Log P | Partition coefficient between octanol (B41247) and water |
Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), are then used to find the best correlation between a subset of these descriptors and the measured reactivity. The resulting model could then be used to predict the reactivity of new, unsynthesized derivatives, guiding the design of molecules with desired reactivity profiles. acs.org
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a fundamental framework for understanding and predicting chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The key principles are:
The HOMO, being the orbital containing the most loosely held electrons, acts as the primary electron donor (nucleophile).
The LUMO, being the lowest-energy empty orbital, acts as the primary electron acceptor (electrophile).
Reactivity is favored when the energy gap between the HOMO of the nucleophile and the LUMO of the electrophile is small.
For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the nitrogen of the 4-amino group and the oxygen of the 3-hydroxyl group. This identifies these two sites as the most nucleophilic centers of the molecule, likely to react with electrophiles. youtube.com The LUMO would likely be distributed across the π-system of the benzyl group and the antibonding orbitals of the pyrrolidine ring, indicating the sites susceptible to nucleophilic attack if the molecule were to act as an electrophile.
Conceptual DFT provides a quantitative basis for FMO theory by defining a set of reactivity descriptors calculated from the energies of the HOMO and LUMO. nih.gov These descriptors allow for a more precise prediction of reactivity. researchgate.net
Table 3: Key Conceptual DFT Reactivity Descriptors
| Descriptor | Formula | Interpretation for this compound |
| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron; a low value indicates strong nucleophilicity. |
| Electron Affinity (A) | A = -ELUMO | Energy released upon adding an electron; a high value indicates strong electrophilicity. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness. Soft molecules are generally more reactive. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A quantitative measure of a molecule's ability to act as an electrophile. nih.gov |
| Nucleophilicity Index (N) | N = EHOMO(Nu) - EHOMO(TCE) | A relative measure of nucleophilicity, often calculated with tetracyanoethylene (B109619) (TCE) as a reference. nih.gov |
By calculating these descriptors for this compound, one could predict its reactivity profile. It would be expected to have a relatively low ionization potential (I) and a high nucleophilicity index (N), quantifying its behavior as a strong nucleophile. Conversely, its electrophilicity index (ω) would likely be low. This analysis can also be done on an atom-by-atom basis (using so-called "condensed-to-atom" Fukui functions) to pinpoint the exact atoms (the N of the amino group and the O of the hydroxyl group) that are most reactive. unesp.br
Emerging Research Directions and Future Prospects for 4 Amino 1 Benzylpyrrolidin 3 Ol
The compound 4-Amino-1-benzylpyrrolidin-3-ol, a chiral molecule featuring a substituted pyrrolidine (B122466) ring, stands as a promising scaffold in various fields of chemical research. The pyrrolidine ring is a "privileged" structure, frequently found in natural alkaloids, pharmaceuticals, and advanced materials. acs.orgnih.gov Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space that is crucial for molecular recognition and biological activity. nih.gov The specific arrangement of amino and hydroxyl groups on the this compound backbone offers multiple functional points for modification and interaction, paving the way for new discoveries in synthesis, catalysis, and materials science. This article explores the emerging research directions and future potential of this versatile chemical entity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
